1,4-Dioxo-1,3a,4,5-tetrahydropentalen-3a-yl hydrogen sulfate
Description
1,4-Dioxo-1,3a,4,5-tetrahydropentalen-3a-yl hydrogen sulfate is a bicyclic organic compound featuring a pentalene core (a fused bicyclo[3.3.0]octadiene system) substituted with two ketone groups at the 1- and 4-positions and a hydrogen sulfate ester at the 3a-position. The hydrogen sulfate group (-OSO₃H) introduces acidic and hydrophilic characteristics, influencing solubility and reactivity.
Properties
Molecular Formula |
C8H6O6S |
|---|---|
Molecular Weight |
230.20 g/mol |
IUPAC Name |
(3,6-dioxo-2H-pentalen-3a-yl) hydrogen sulfate |
InChI |
InChI=1S/C8H6O6S/c9-6-3-4-8(14-15(11,12)13)5(6)1-2-7(8)10/h1,3-4H,2H2,(H,11,12,13) |
InChI Key |
PQGFOAYEKGEILA-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C2C(=O)C=CC2(C1=O)OS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1,4-Dioxo-1,3a,4,5-tetrahydropentalen-3a-yl hydrogen sulfate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. Specific details on the reagents and conditions for this compound are not extensively documented .
Major Products Formed
Scientific Research Applications
1,4-Dioxo-1,3a,4,5-tetrahydropentalen-3a-yl hydrogen sulfate has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in biochemical assays and studies involving enzyme interactions.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,4-Dioxo-1,3a,4,5-tetrahydropentalen-3a-yl hydrogen sulfate involves its interaction with specific molecular targets and pathways. detailed information on its mechanism of action is not extensively documented .
Comparison with Similar Compounds
Core Bicyclic Systems
- (2-Acetyl-7,8,10-trimethyl-1,4-dioxo-1,3,4,6-tetrahydro-2H-pyrazino[1,2-b]isoquinoline-6-yl)methyl Benzoate (Compound 9, ): Features a tetrahydroisoquinoline fused with a pyrazine ring. Like the target compound, it includes 1,4-dioxo groups but lacks a sulfate ester, instead incorporating a benzoate ester .
Sulfate/Sulfonate Derivatives
- Target Compound: The hydrogen sulfate ester (-OSO₃H) is a monoanionic group under physiological conditions, contributing to moderate water solubility and acidity (pKa ~1–2 for sulfate esters).
- Dipotassium 7-Hydroxynaphthalene-1,3-disulfonate () : A fully ionized sulfonate salt (-SO₃⁻K⁺) with high water solubility and strong ionic interactions. The hydroxyl group at the 7-position enhances hydrogen-bonding capacity .
Hydrogen Bonding and Intermolecular Interactions
- Target Compound: The hydrogen sulfate group acts as both a hydrogen bond donor (-OSO₃H) and acceptor (sulfate oxygens). Ketone oxygens further participate in dipole-dipole interactions.
- Dipotassium Sulfonate () : Ionic sulfonate groups dominate crystal packing, with hydroxyl and sulfonate oxygens facilitating extensive hydrogen-bonding networks . Graph set analysis (as per Etter’s methodology ) would likely classify these interactions as robust, cyclic motifs.
Stability and Reactivity
- Target Compound : The hydrogen sulfate ester is prone to hydrolysis under acidic or basic conditions, yielding sulfuric acid and the parent alcohol. The conjugated pentalene system may stabilize intermediates in reactions involving electrophilic addition.
- Compound 7a/b (): Thiophene and pyrazole derivatives synthesized in 1,4-dioxane exhibit stability under anhydrous conditions but may degrade via nucleophilic attack at cyano or ester groups .
Data Table: Key Properties of Compared Compounds
Biological Activity
1,4-Dioxo-1,3a,4,5-tetrahydropentalen-3a-yl hydrogen sulfate is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 1,4-Dioxo-1,3a,4,5-tetrahydropentalen-3a-yl hydrogen sulfate is characterized by a dioxo group and a tetrahydropentalene moiety. The compound's molecular formula is C₈H₉O₄S, and it has a molecular weight of approximately 189.22 g/mol. Its structural features suggest potential reactivity that could be harnessed for biological applications.
The biological activity of 1,4-Dioxo-1,3a,4,5-tetrahydropentalen-3a-yl hydrogen sulfate may involve several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Cellular Signaling Modulation : It may influence cellular signaling pathways related to apoptosis and cell proliferation.
- Antioxidant Activity : The presence of dioxo groups may contribute to antioxidant properties, potentially providing protective effects against oxidative stress.
Anticancer Properties
Recent research has indicated that compounds with similar structural features exhibit significant anticancer activity. For instance, studies on derivatives of tetrahydropentalene have shown promising results against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 1,4-Dioxo derivative | MCF-7 | 0.67 ± 0.18 | |
| Tetrahydropentalene analog | A549 | 1.2 ± 0.25 |
These findings suggest that 1,4-Dioxo-1,3a,4,5-tetrahydropentalen-3a-yl hydrogen sulfate may possess similar anticancer properties.
Antimicrobial Activity
Additionally, compounds containing dioxo functionalities have been reported to exhibit antimicrobial effects. The mechanism often involves disruption of microbial cell membranes or inhibition of vital metabolic processes.
Study on Anticancer Activity
A study focused on the anticancer activity of tetrahydropentalene derivatives demonstrated that specific modifications to the core structure enhanced their efficacy against breast cancer cells (MCF-7). The results highlighted the importance of structural optimization in developing effective anticancer agents.
Antimicrobial Testing
Another investigation assessed the antimicrobial properties of dioxo compounds against various bacterial strains. The results indicated significant inhibition zones for certain derivatives when tested against Staphylococcus aureus and Escherichia coli.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
